4-bromo-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol
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Overview
Description
4-bromo-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-bromo-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol is not fully understood. However, it has been proposed that the compound may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol can induce cell death in various cancer cell lines. Additionally, it has been found to reduce inflammation in animal models of inflammatory diseases. Furthermore, the compound has been shown to exhibit antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol in lab experiments is its potential as a fluorescent probe for the detection of metal ions. This can be useful in various applications such as environmental monitoring and biomedical imaging. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Future Directions
There are several potential future directions for the study of 4-bromo-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol. One direction is to further investigate its anti-cancer and anti-inflammatory properties and elucidate its mechanism of action. Additionally, the compound can be further studied for its potential use as a fluorescent probe for the detection of other metal ions. Furthermore, the development of more water-soluble derivatives of the compound can improve its efficacy in certain experiments.
Synthesis Methods
The synthesis method of 4-bromo-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-(4-methylbenzyl)piperazine in the presence of acetic acid. The resulting intermediate is then reacted with formaldehyde to yield the final product.
Scientific Research Applications
4-bromo-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
4-bromo-2-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O/c1-15-2-4-16(5-3-15)14-22-8-10-23(11-9-22)21-13-17-12-18(20)6-7-19(17)24/h2-7,12-13,24H,8-11,14H2,1H3/b21-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALYANJBKWCKGZ-BKUYFWCQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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